Glucopyranoside,2-aminophenyl

Description

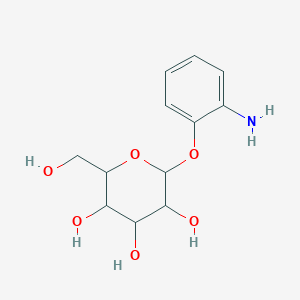

2-Aminophenyl glucopyranoside is a glycoside derivative comprising a β-D-glucopyranose moiety linked to a 2-aminophenyl aglycone. The amino group at the ortho position of the phenyl ring distinguishes it from other aryl glucopyranosides.

Properties

CAS No. |

7265-01-2 |

|---|---|

Molecular Formula |

C12H17NO6 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

2-(2-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H17NO6/c13-6-3-1-2-4-7(6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2 |

InChI Key |

WDFZMOBYISXVSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Biological Activity

Glucopyranoside, 2-aminophenyl is a compound that has garnered attention in the fields of glycobiology and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

Glucopyranoside, 2-aminophenyl is characterized by a glucopyranoside moiety linked to an amino group on a phenyl ring. Its molecular formula is CHNO, with a molecular weight of approximately 271.27 g/mol. The presence of the glycosidic structure combined with the amino functionality enhances its reactivity and biological activity, making it a subject of interest in various studies .

Enzymatic Interactions

Research indicates that glucopyranoside, 2-aminophenyl may interact with enzymes involved in glycan metabolism, such as glycosyltransferases and glycosidases. These interactions can influence carbohydrate metabolism, acting either as substrates or inhibitors in enzymatic reactions. Techniques like surface plasmon resonance (SPR) and enzyme kinetics assays are commonly used to study these interactions .

Table 1: Summary of Enzymatic Interactions

| Enzyme Type | Interaction Type | Effect |

|---|---|---|

| Glycosyltransferases | Substrate | Facilitates glycosylation |

| Glycosidases | Inhibitor | Inhibits carbohydrate breakdown |

Antioxidant Properties

The structural features of glucopyranoside, 2-aminophenyl suggest potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant activity .

Study on Antitumor Activity

A relevant case study explored the antitumor effects of glucopyranoside derivatives in human gastric cancer cells (MGC-803). The study found that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic application for glucopyranoside derivatives .

Bacterial Adhesion Inhibition

Another study focused on the inhibitory effects of aminophenyl glycosides on bacterial adhesion. The results indicated that glucopyranoside, 2-aminophenyl could significantly reduce the adhesion of pathogenic bacteria to host cells, thereby potentially preventing infections .

Table 2: Inhibition of Bacterial Adhesion

| Compound | Concentration (mM) | Inhibition (%) |

|---|---|---|

| Glucopyranoside, 2-aminophenyl | 10 | 75 |

| Control (No treatment) | - | 0 |

Synthesis Methods

The synthesis of glucopyranoside, 2-aminophenyl typically involves several steps including glycosylation reactions. Recent advancements have introduced enzymatic methods utilizing specific glycosyltransferases to enhance yield and selectivity during synthesis .

Scientific Research Applications

Synthesis and Properties

2-Aminophenyl glucopyranoside is a chemical compound that can be used in the synthesis of various glycoconjugates and glycosides . These compounds have applications in biochemistry and pharmacology .

Scientific Research Applications

- Antimicrobial Activity: N-alkyl derivatives of diosgenyl 2-amino-2-deoxy-β-D-glucopyranosides were tested for antibacterial and antifungal activity. These derivatives showed inhibitory activity against Gram-positive bacteria and human pathogenic fungi but not against Gram-negative bacteria .

- Protein Glyco-modification: 4-Aminophenyl β-D-glucopyranoside is used in chemical and enzymatic methods for protein glyco-modification. It can be used to modify tyrosine residues in proteins through Mannich-type reactions . Glyco-conjugations of bovine serum albumin (BSA) using 4-aminophenyl β-D-glucopyranoside have been confirmed through SDS-PAGE, with increased molecular weight of BSA conjugates observed .

- Analysis of Cancer Cell Surfaces: P-aminophenyl β-D-glucopyranoside is used to create derivatized agarose beads, which are useful for analyzing the surfaces of cancer cells .

- Anti-Inflammatory Effects: Some phenylethanoid glycosides have demonstrated anti-inflammatory activity . For example, compound 121 inhibited the release of HMGB1, the production of inducible nitric oxide synthase and NO, and induced HO-1 expression in a concentration-dependent manner . It has also shown activity in carrageenan-induced hind paw edema models and p-benzoquinone-induced writhing in mice .

- Inhibition of postprandial blood glucose: Certain compounds like 121 and 6-O-acetyl-acteoside, can inhibit the increase in postprandial blood glucose levels in starch-loaded mice and improve glucose tolerance .

- Drug Development: α-D-glucopyranoside and its derivatives are investigated for developing effective medications, such as treatments for white spot syndrome . These compounds undergo evaluations for pharmacokinetic parameters, drug-likeness, and toxicity (ADMET) to assess their suitability as inhibitors .

Tables of Activities

Table 1: Minimum Inhibitory Concentration (MIC) values for N-alkyl derivatives against bacteria and fungi (adapted from )

| Compound | Gram-Positive Bacteria | Human Pathogenic Fungi |

|---|---|---|

| 8-15, 17 | Inhibitory activity | Inhibitory activity |

| 7 hydrochloride | High in vitro activity | Data not available |

Note: Specific MIC values vary depending on the compound and tested microorganism. See the original article for detailed data .

Case Studies

- Tyrosine-targeted glyco-modification of BSA: A study examined tyrosine-targeted glyco-modification of BSA with commercially available 4-aminophenyl β-D-glucopyranoside and 4-aminophenyl β-D-galactopyranoside via diazonium coupling reaction and three-component Mannich type reaction. The successful glyco-conjugations of BSA were confirmed by SDS-PAGE with the increased molecular weight of BSA conjugates observed .

- Anti-inflammatory activity of compound 121: Compound 121 was studied for its anti-inflammatory, anti-nociceptive, and wound healing activities. It was found to be more active than ibuprofen in the writhing test and showed similar effects in the tail flick test. It also exhibited a potent inhibitory effect on LPS-induced leucocyte accumulation and antiulcerogenic activity .

- Studies of synthetic glyco- proteins: Studies showed that when conjugated to bovine serum albumin, those sugars which inhibited concanavalin A-polysaccharide interaction formed a precipitate .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Aryl Glucopyranosides

Nitrophenyl Derivatives

- 4-Nitrophenyl Glucopyranosides: Widely used as chromogenic substrates for glycosidase assays due to their nitro group, which facilitates spectrophotometric detection. For example, 4-nitrophenyl-2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 13089-27-5) is critical in studying glycosidase activity and carbohydrate metabolism .

- Comparison: The 2-aminophenyl analog may exhibit distinct enzyme-binding properties due to the nucleophilic amino group, contrasting with the electron-withdrawing nitro group in 4-nitrophenyl derivatives.

Phenolic Acid Derivatives

- Vanillic Acid 4-O-β-D-Glucopyranoside: Isolated from Glehnia littoralis, this compound demonstrates antioxidant properties. The glucopyranoside linkage enhances solubility compared to free vanillic acid .

- trans-p-Sinapoyl-β-D-Glucopyranoside: Found in Capsicum annuum, it shows moderate antioxidant activity in the β-carotene-linoleic acid system, though less potent than free sinapic acid .

Flavonoid Glucopyranosides

- Quercetin 3-O-β-Glucopyranoside: Exhibits strong α-glucosidase inhibitory activity (IC₅₀ ~15 µM) and DPPH radical scavenging (IC₅₀ ~8 µM) in Actinidia arguta .

- Kaempferol 3-O-β-Glucopyranoside: A major flavonol in Capsicum annuum, it contributes to antioxidant defense in plants .

- Comparison: Unlike flavonoid glycosides, 2-aminophenyl glucopyranoside lacks a flavonoid backbone but may share enzymatic interaction sites due to the glucopyranose moiety.

Alkyl and Terpenoid Glucopyranosides

- Hexyl-β-Glucopyranoside: Isolated from Primula veris, this compound is used in membrane protein studies due to its surfactant-like properties .

- Geranyl-β-Glucopyranoside: Found in Rhodiola species, it exhibits mild antimicrobial activity .

Other Structurally Complex Derivatives

- Methyl 3,6-Di-O-Galloyl-α-D-Glucopyranoside: A gallotannin from C. pulcherrima with antioxidant and anti-inflammatory effects .

- Thymoquinol 2-O-β-Glucopyranoside: From Origanum syriacum, it shows antimicrobial activity .

- Comparison: The 2-aminophenyl group may enable covalent binding to proteins or nucleic acids, unlike ester-linked galloyl or thymoquinol moieties.

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Physicochemical Properties

| Compound Type | Solubility in Water | Stability | Notable Features |

|---|---|---|---|

| Aryl (Nitro) Glucopyranosides | Moderate | High | Chromogenic |

| Aryl (Amino) Glucopyranosides | High | Moderate | Nucleophilic |

| Flavonoid Glucopyranosides | Low to moderate | High | Redox-active |

| Alkyl Glucopyranosides | Low | High | Surfactant-like |

Research Findings and Implications

- Enzymatic Studies: Nitrophenyl glucopyranosides are standard substrates, but 2-aminophenyl derivatives could enable novel assays via fluorescent tagging or covalent enzyme inhibition .

- Drug Development: The amino group’s nucleophilicity may facilitate prodrug strategies or targeted delivery, as seen in acetylated glucopyranosides for anticancer research .

- Antioxidant Activity: While less potent than flavonoid glycosides, 2-aminophenyl glucopyranoside’s amino group could enhance metal chelation, akin to phenolic acid derivatives .

Preparation Methods

Reduction of p-Nitrophenyl-α-D-Glucopyranoside to p-Aminophenyl-α-D-Glucopyranoside

The most common and efficient route to prepare glucopyranoside, 2-aminophenyl, involves catalytic hydrogenation or transfer hydrogenation of p-nitrophenyl-α-D-glucopyranoside. The key steps and conditions are as follows:

- Typical Procedure :

A suspension of p-nitrophenyl-α-D-glucopyranoside (e.g., 1-4 g scale) in methanol or ethanol is stirred with 10% Pd/C (5-15% Pd by weight) and ammonium formate or under hydrogen gas (40 psi). The reaction is conducted at mild temperatures (25-60 °C) for several hours until complete conversion is confirmed by TLC or other analytical methods. After completion, the catalyst is removed by filtration through Celite or diatomaceous earth, and the filtrate is concentrated under reduced pressure at temperatures below 40 °C to avoid decomposition. The crude product is often recrystallized from ethanol-water mixtures to obtain pure p-aminophenyl-α-D-glucopyranoside.

Subsequent Functionalization (Optional)

The amino group in glucopyranoside, 2-aminophenyl, allows further chemical modifications such as acylation or diazotization for advanced applications:

Acylation : The amino group reacts with cyclic anhydrides like succinic or glutaric anhydride in aqueous ethanol to form amido derivatives, confirmed by IR (amide bond at 1650-1580 cm⁻¹), NMR, and MS/GC spectra.

Diazotization and Coupling : The amino group is diazotized under acidic conditions at low temperature (0-5 °C) using sodium nitrite, producing a diazonium salt intermediate. This intermediate is then used in coupling reactions, such as with phloroglucinol, to synthesize Yariv reagents.

Industrial and Improved Protocols

Recent patents and protocols have optimized the preparation for industrial scalability:

An example industrial method involves stirring p-nitrophenyl glucoside in methanol with Pd/C and ammonium formate at 50 °C for several hours. After filtration and concentration, the product is diazotized and coupled in situ, reducing waste and cost.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-aminophenyl glucopyranoside derivatives, and how are protective groups utilized?

- Methodology : Synthesis typically involves multi-step protection-deprotection strategies. For example:

- Hydroxyl Protection : Benzyl or acetyl groups are introduced to block reactive hydroxyls. Benzylation often employs benzyl bromide with Ag₂O catalysis , while acetylation uses acetic anhydride in pyridine .

- Glycosylation : Activated glycosyl donors (e.g., bromides or trichloroacetimidates) are coupled with 2-aminophenol under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the glycosidic bond .

- Deprotection : Final steps involve hydrogenolysis (for benzyl groups) or alkaline hydrolysis (for acetyl groups) .

Q. Which analytical techniques are critical for structural elucidation of 2-aminophenyl glucopyranosides?

- NMR Spectroscopy :

- 1H NMR : Anomeric protons (δ 4.8–5.5 ppm) and coupling constants (J ≈ 3–4 Hz for α-linkage; 7–9 Hz for β-linkage) resolve stereochemistry .

- 13C NMR : Glycosidic carbons (95–110 ppm) and aglycone signals differentiate substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- HPLC : Semi-preparative HPLC isolates derivatives using C18 columns and gradients of acetonitrile/water .

Advanced Research Questions

Q. How can 2-aminophenyl glucopyranosides be used to probe glycosidase substrate specificity and kinetics?

- Methodology :

- Chromogenic Assays : Derivatives like 4-nitrophenyl glucopyranoside release colored products (e.g., 4-nitrophenol at λ = 400 nm) upon enzymatic cleavage, enabling real-time kinetic monitoring .

- Kinetic Parameters : Measure Kₘ (substrate affinity) and Vₘₐₓ (maximal velocity) using Michaelis-Menten plots. For example, 2-chloro-4-nitrophenyl glucopyranoside showed Kₘ = 0.5 mM and Vₘₐₓ = 120 U/mg with α-glucosidase .

Q. What mechanistic insights are revealed by studying the alcoholysis of glucopyranosyl derivatives?

- SN1 vs. SN2 Mechanisms :

- Primary Alcohols : Follow SN1 pathways, where steric bulk (e.g., tert-butanol) increases α-anomer formation due to hindered nucleophilic attack .

- Secondary Alcohols : Proceed via SN2, with time-dependent α/β ratio shifts attributed to intermediate β-glucosyl bromide formation .

Q. How do electron-withdrawing substituents on aryl groups influence enzymatic hydrolysis rates?

- Case Study : 2-Chloro-4-nitrophenyl glucopyranoside exhibits a 3-fold higher hydrolysis rate than unsubstituted analogs due to:

- Electronic Effects : Nitro and chloro groups enhance the leaving group’s stability via resonance and inductive effects .

- Enzyme Active Site Interactions : Steric and electronic complementarity between substituents and enzyme pockets (e.g., hydrophobic interactions with Trp residues) .

Q. What strategies optimize the isolation of 2-aminophenyl glucopyranosides from natural sources?

- Extraction : Use methanol/water (70:30 v/v) with sonication to solubilize glycosides from plant tissues .

- Purification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.